Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate

説明

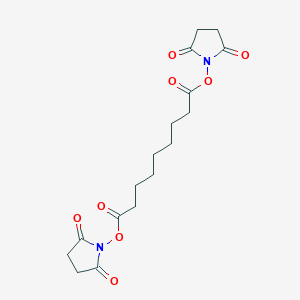

Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate, also known as this compound, is a chemical compound with the molecular formula C17H22N2O8 and a molecular weight of 382.37 g/mol . This compound is characterized by its two pyrrolidinyl ester groups attached to a nonanedioic acid backbone. It is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

. The reaction typically proceeds as follows:

- Dissolve nonanedioic acid in a suitable solvent such as dichloromethane.

- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Filter the precipitated dicyclohexylurea byproduct.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of nonanedioic acid 1,9-bis(2,5-dioxo-1-pyrrolidinyl) ester may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, solvent addition, and reaction time .

化学反応の分析

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate undergoes various chemical reactions, including:

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the succinimide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

Major Products Formed

科学的研究の応用

Synthesis and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) nonanedioate typically involves the reaction of nonanedioic acid with 2,5-dioxopyrrolidine derivatives under controlled conditions. Below is a summary table of typical synthesis parameters:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 68% | Acetonitrile, room temperature | Reaction with N,N'-disuccinimidyl carbonate |

| 70% | Tetrahydrofuran, microwave heating | Reaction with 4-dimethylaminopyridine |

| 65% | Dichloromethane, triethylamine | Coupling with amino acids |

Crosslinking Agent in Bioconjugation

One of the primary applications of this compound is as a crosslinking agent for bioconjugation processes. It facilitates the attachment of biomolecules such as peptides and proteins to surfaces or other biomolecules.

- Case Study : In a study involving the conjugation of insulin to polymers for sustained release formulations, this compound was used to enhance the stability and bioavailability of insulin. The resulting conjugates exhibited improved pharmacokinetic profiles compared to free insulin .

Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

- Case Study : Research demonstrated that encapsulating anticancer drugs within nanoparticles modified with this compound significantly improved drug release kinetics and cellular uptake in cancer cells .

Polymer Chemistry

In polymer chemistry, this compound serves as a valuable building block for synthesizing functionalized polymers.

- Example : It has been utilized in the preparation of biodegradable polyesters that exhibit enhanced mechanical properties and biodegradability compared to traditional polymers .

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives that require strong bonding capabilities.

| Application | Properties Enhanced |

|---|---|

| Coatings | Improved adhesion and durability |

| Adhesives | Enhanced thermal stability |

作用機序

The mechanism of action of nonanedioic acid 1,9-bis(2,5-dioxo-1-pyrrolidinyl) ester involves the reactivity of its ester groups. The ester groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of new covalent bonds . This reactivity is exploited in organic synthesis and bioconjugation reactions, where the compound serves as a versatile intermediate .

類似化合物との比較

Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate can be compared with other similar compounds, such as:

Succinimidyl esters: These compounds also contain N-hydroxysuccinimide ester groups and are widely used in bioconjugation.

Glutaric acid bis(2,5-dioxo-1-pyrrolidinyl) ester: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.

Adipic acid bis(2,5-dioxo-1-pyrrolidinyl) ester: Another related compound with a different carbon chain length, affecting its physical and chemical properties.

This compound is unique due to its specific chain length and ester groups, which confer distinct reactivity and versatility in various applications .

生物活性

Bis(2,5-dioxopyrrolidin-1-YL) nonanedioate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, featuring two 2,5-dioxopyrrolidine moieties linked by a nonanedioate chain, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, synthesis methods, and potential applications.

Molecular Formula: C13H22N2O4

CAS Number: 14464-30-3

Molecular Weight: 270.33 g/mol

Structure: The compound consists of two dioxopyrrolidinyl groups attached to a nonanedioate backbone, which may influence its solubility and permeability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that derivatives of dioxopyrrolidine compounds exhibit significant antibacterial properties. For instance:

- Mechanism of Action: These compounds often disrupt bacterial cell membranes or interfere with metabolic pathways.

- Case Studies: A study demonstrated that similar dioxopyrrolidine derivatives showed minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. CYP Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes:

- CYP1A2 Inhibition: It shows potential as a CYP1A2 inhibitor, which could affect drug metabolism and interactions .

- Implications for Drug Development: This inhibition profile suggests that this compound could be useful in the development of drugs requiring modulation of metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials: The synthesis often begins with commercially available dioxopyrrolidine derivatives.

- Reagents Used: Common reagents include N-ethyl-N,N-diisopropylamine and N,N-dimethylformamide (DMF).

- Reaction Conditions: The reactions are usually conducted at room temperature for extended periods (e.g., 18 hours), monitored by thin-layer chromatography (TLC) .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its biological activity:

- Skin Permeation: The compound exhibits a log Kp value indicating moderate skin permeation capabilities (-6.2 cm/s), suggesting potential for topical applications .

- Lipinski's Rule of Five: The compound adheres to Lipinski's rule with a score indicating favorable oral bioavailability .

Research Findings

Recent studies have focused on the biological implications of dioxopyrrolidine compounds:

- Antimicrobial Studies: A systematic evaluation of similar compounds demonstrated broad-spectrum antibacterial activity, with some derivatives achieving MIC values as low as 0.5 µg/mL against resistant strains .

- Toxicological Assessments: Preliminary toxicity studies indicate low cytotoxicity towards mammalian cells at therapeutic concentrations, supporting further investigation into clinical applications .

特性

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O8/c20-12-8-9-13(21)18(12)26-16(24)6-4-2-1-3-5-7-17(25)27-19-14(22)10-11-15(19)23/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAPBZZSACEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545852 | |

| Record name | 1,1'-[(1,9-Dioxononane-1,9-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106664-96-4 | |

| Record name | 1,1'-[(1,9-Dioxononane-1,9-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。